Cas no 3547-07-7 (4-(4-Chlorophenoxy)butanoic acid)
4-(4-Chlorophenoxy)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-Chlorophenoxy)butanoic acid
- 4-(4-Chloro-phenoxy)-butyric acid
- 4-(P-CHLOROPHENOXY)BUTYRIC ACID ---WHITE POWDER---
- Butanoic acid,4-(4-chlorophenoxy)-
- 4-(4-chlorophenoxy)butyric acid
- F3284-8001
- 4-(P-CHLOROPHENOXY)BUTYRIC ACID
- 4-(4-CHLOROPHENOXY) BUTYRIC ACID
- MFCD00040911
- .gamma.-(4-Chlorophenoxy)butyric acid
- Butanoic acid, 4-(4-chlorophenoxy)-
- 4-(4-Chlorophenoxy)butanoicacid
- NSC 190562
- SCHEMBL120716
- Butyric acid, 4-(p-chlorophenoxy)-
- FT-0616843
- 3547-07-7
- 4-(4-CPB)
- 4-(P-CHLOROPHENOXY)BUTYRICACID
- DTXSID70188980
- NSC-190562
- NCGC00339309-01
- SIYAHZSHQIPQLY-UHFFFAOYSA-N
- HMS1699L07
- AMY30277
- BB 0258574
- CS-0158409
- 4-(4-Chlorphenoxy)-buttersaure
- AKOS000104438
- AB00700036-03
- 4-CPB
- Z274553116
- DS-5725
- EN300-44054
- FT-0616844
- NSC190562
- W16999
- STK317888
- DB-080789
- SY101603
-
- MDL: MFCD00040911
- Inchi: 1S/C10H11ClO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13)
- InChI Key: SIYAHZSHQIPQLY-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)OCCCC(=O)O
Computed Properties
- Exact Mass: 214.04000
- Monoisotopic Mass: 214.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5A^2
- XLogP3: 2.4
Experimental Properties
- Color/Form: Not available
- Density: 1.2413 (rough estimate)
- Melting Point: Not available
- Boiling Point: 308.11°C (rough estimate)
- Flash Point: 185.5±22.3 °C
- Refractive Index: 1.5390 (estimate)
- PSA: 46.53000
- LogP: 2.58360
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
4-(4-Chlorophenoxy)butanoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(4-Chlorophenoxy)butanoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(4-Chlorophenoxy)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C892215-10g |
4-(4-Chlorophenoxy)butanoic acid |
3547-07-7 | ≥95% | 10g |
1,788.30 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RD612-250mg |
4-(4-Chlorophenoxy)butanoic acid |
3547-07-7 | 95+% | 250mg |
166CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RD612-1g |
4-(4-Chlorophenoxy)butanoic acid |
3547-07-7 | 95+% | 1g |
178.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RD612-5g |
4-(4-Chlorophenoxy)butanoic acid |
3547-07-7 | 95+% | 5g |
650.0CNY | 2021-07-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P37040-1g |
4-(4-Chlorophenoxy)butanoic acid |
3547-07-7 | 1g |
¥136.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P37040-5g |
4-(4-Chlorophenoxy)butanoic acid |
3547-07-7 | 5g |
¥496.0 | 2021-09-08 | ||
| TRC | C381585-50mg |
4-(4-Chlorophenoxy)butanoic Acid |
3547-07-7 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C381585-100mg |
4-(4-Chlorophenoxy)butanoic Acid |
3547-07-7 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C381585-500mg |
4-(4-Chlorophenoxy)butanoic Acid |
3547-07-7 | 500mg |
$ 95.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | D752086-25g |
4-(P-CHLOROPHENOXY)BUTYRIC ACID |
3547-07-7 | 95+% | 25g |
$145 | 2024-06-06 |
4-(4-Chlorophenoxy)butanoic acid Related Literature
-
Xiaodong Liu,Jian Qiu,Qing Huang,Xianping Chen,Jiabing Yu,Jiading Bao Phys. Chem. Chem. Phys. 2023 25 11620
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Lili Zhao,Gang Lu,Fang Huang,Zhi-Xiang Wang Dalton Trans. 2012 41 4674
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Weineng Hu,Guiyang Yan,Ruowen Liang,Mengmeng Jiang,Renkun Huang,Yuzhou Xia,Lu Chen,Yi Lu RSC Adv. 2021 11 23288
-
Daiyu Song,Jingyu Liu,Chaoyue Zhang,Yihang Guo Catal. Sci. Technol. 2021 11 1827
-
Mingyang Zhao,Tao Chen,Bing He,Xiaoqin Hu,Jing Huang,Ping Yi,Yang Wang,Yihuang Chen,Zhen Li,Xueqin Liu J. Mater. Chem. A 2020 8 15976
Additional information on 4-(4-Chlorophenoxy)butanoic acid
4-(4-Chlorophenoxy)butanoic Acid (CAS No. 3547-07-7): Properties, Applications, and Market Insights
4-(4-Chlorophenoxy)butanoic acid (CAS No. 3547-07-7) is a specialized organic compound with significant applications in various industries. This chlorinated phenoxy derivative is known for its unique chemical properties, making it a valuable intermediate in synthetic chemistry and industrial processes. The compound is often referred to by its systematic name or abbreviated as 4-CPBA in research literature.
The molecular structure of 4-(4-chlorophenoxy)butyric acid consists of a butanoic acid chain linked to a 4-chlorophenoxy group. This configuration imparts distinct physicochemical characteristics, including moderate solubility in organic solvents and specific reactivity patterns. Researchers frequently investigate its structure-activity relationships for potential applications in material science and specialty chemicals.
In the current market landscape, 4-(4-Chlorophenoxy)butanoic acid has gained attention due to growing interest in specialty chemical intermediates and green chemistry solutions. Many users searching for this compound often inquire about its synthesis methods, purity specifications, and industrial-scale production processes. The compound's stability under various conditions makes it particularly interesting for applications requiring durable chemical components.
Recent scientific literature highlights the potential of 4-CPBA derivatives in developing novel materials with tailored properties. The compound serves as a building block for more complex molecules used in advanced research areas. Some studies explore its role in creating functionalized polymers or as a precursor for bioactive compounds, though these applications remain primarily in the research phase.
The analytical characterization of 4-(4-chlorophenoxy)butanoic acid typically involves techniques such as HPLC analysis, mass spectrometry, and NMR spectroscopy. These methods help verify the compound's purity and structural integrity, which are crucial for research and industrial applications. Quality control parameters for commercial samples often specify minimum purity levels and absence of specific impurities.
From a regulatory perspective, 4-(4-Chlorophenoxy)butyric acid is generally considered safe for handling with standard laboratory precautions. However, proper chemical safety protocols should always be followed when working with this or any chemical substance. Material safety data sheets (MSDS) provide detailed handling instructions and hazard information for industrial users.
The global market for specialty phenoxy compounds like 3547-07-7 has shown steady growth, driven by demand from pharmaceutical intermediates and advanced material sectors. Suppliers typically offer this chemical in various quantities, from laboratory-scale grams to bulk industrial quantities. Pricing trends reflect the compound's position as a specialty intermediate rather than a commodity chemical.
Environmental considerations for 4-(4-chlorophenoxy)butanoic acid include its biodegradation profile and potential ecological impacts. Current research focuses on developing sustainable synthesis routes that minimize waste and energy consumption. These efforts align with broader industry trends toward green chemistry principles and reduced environmental footprints.
Storage recommendations for 4-CPBA typically suggest keeping the material in a cool, dry place away from strong oxidizers. Proper container selection (often glass or specific plastics) helps maintain product stability over extended periods. Many suppliers provide technical guidance on optimal storage conditions to preserve the compound's quality.
Future research directions for 4-(4-chlorophenoxy)butanoic acid may explore its potential in emerging applications such as advanced material design or specialty agrochemicals. The compound's versatile structure offers numerous possibilities for chemical modification and functionalization. Continued innovation in synthetic methodologies could further expand its utility across different technical fields.
For researchers and industrial users seeking high-purity 3547-07-7, it's essential to source the material from reputable suppliers who can provide comprehensive analytical data and technical support. Quality documentation including certificates of analysis helps ensure the material meets specific application requirements. The compound's consistent performance makes it valuable for both research and production applications.
In conclusion, 4-(4-Chlorophenoxy)butanoic acid represents an important specialty chemical with diverse potential applications. Its unique combination of chemical properties and relative stability makes it particularly useful as an intermediate in various synthetic pathways. As chemical research continues to advance, this compound may find new roles in developing innovative materials and specialized chemical products.
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